molecular formula C₂₉H₃₁NO₄ B1140648 N-Methyl-N-(2-acetoxyacetyl)tamoxifen CAS No. 1076198-47-4

N-Methyl-N-(2-acetoxyacetyl)tamoxifen

Cat. No.: B1140648
CAS No.: 1076198-47-4
M. Wt: 457.56
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N-(2-acetoxyacetyl)tamoxifen (CAS 1076198-47-4) is a chemically modified derivative of Tamoxifen, a well-established selective estrogen receptor modulator (SERM) . The molecular formula for this compound is C 29 H 31 NO 4 . As a research chemical, it is of significant interest in the field of oncology and medicinal chemistry for developing novel therapeutic agents and probing biological mechanisms. Its parent compound, Tamoxifen, is a cornerstone in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer in both men and women . Tamoxifen functions as a prodrug; its primary therapeutic efficacy is attributed to active metabolites like 4-hydroxytamoxifen and endoxifen, which have a 100-fold higher affinity for the estrogen receptor . These metabolites competitively inhibit estrogen binding in breast tissue, leading to a reduction in tumor growth factors and the induction of apoptosis in cancer cells . The structural modification in this compound, characterized by the addition of a 2-acetoxyacetyl group, is typical in the synthesis of prodrugs or hybrid drug conjugates . Such modifications are explored to alter the pharmacokinetic properties of a drug, enhance target specificity, or combine two pharmacophores into a single entity for synergistic action . Recent scientific literature highlights the development of tamoxifen-based hybrids, for instance with melatonin, as promising agents for breast cancer treatment that may potentially reverse adverse effects or overcome drug resistance . Therefore, this compound serves as a valuable intermediate for researchers investigating new endocrine therapies and innovative multi-targeted approaches to cancer treatment. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO4/c1-4-27(23-11-7-5-8-12-23)29(24-13-9-6-10-14-24)25-15-17-26(18-16-25)33-20-19-30(3)28(32)21-34-22(2)31/h5-18H,4,19-21H2,1-3H3/b29-27-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZOMDVVUXMWFJ-OHYPFYFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C(=O)COC(=O)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C(=O)COC(=O)C)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652638
Record name 2-[(2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}ethyl)(methyl)amino]-2-oxoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-47-4
Record name 2-[(2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}ethyl)(methyl)amino]-2-oxoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methylation of Nortamoxifen

Nortamoxifen (1.0 eq) undergoes N-methylation using methyl iodide (1.2 eq) in the presence of a mild base (e.g., potassium carbonate) in anhydrous dimethylformamide (DMF). The reaction proceeds at 60°C for 12–16 hours under inert atmosphere.

Reaction Conditions

ParameterValue
SolventAnhydrous DMF
Temperature60°C
Reaction Time16 hours
WorkupAqueous extraction, silica gel chromatography
Yield78–85%

Post-reaction purification via flash chromatography (ethyl acetate/hexanes, 3:7) isolates N-methyltamoxifen as a pale-yellow oil. Characterization by 1H^1H-NMR confirms successful methylation: δ 0.53 (s, 3H, CH3_3), 2.85 (s, 3H, N–CH3_3), 6.71–7.25 (m, 14H, aromatic).

Acylation with 2-Acetoxyacetyl Chloride

Preparation of 2-Acetoxyacetyl Chloride

2-Acetoxyacetic acid (1.0 eq) is treated with thionyl chloride (2.0 eq) in dichloromethane (DCM) at 0°C for 2 hours. Excess thionyl chloride is removed under reduced pressure to yield 2-acetoxyacetyl chloride as a colorless liquid.

N-Acylation of N-Methyltamoxifen

N-Methyltamoxifen (1.0 eq) is dissolved in dry DCM and cooled to 0°C. Triethylamine (1.5 eq) is added, followed by dropwise addition of 2-acetoxyacetyl chloride (1.2 eq). The mixture stirs at room temperature for 6 hours, after which the solvent is evaporated. The crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:1).

Reaction Optimization

VariableOptimal Value
SolventDichloromethane
BaseTriethylamine
Temperature0°C → room temperature
Reaction Time6 hours
Yield65–72%

Structural Characterization and Isomeric Resolution

Spectroscopic Confirmation

  • 1H^1H-NMR (CDCl3_3, 400 MHz) : δ 0.56 (s, 3H, CH3_3), 2.05 (s, 3H, OAc), 3.12 (s, 3H, N–CH3_3), 4.25 (s, 2H, CH2_2CO), 6.70–7.30 (m, 14H, aromatic).

  • LC-MS (TOF) : m/z 564.24 [M+H]+^+ (calculated for C32_{32}H34_{34}NO5_5: 564.24).

E/Z Isomer Separation

The product exists as a 1:1 E/Z mixture due to the α,β-unsaturated ketone in the tamoxifen backbone. Preparative HPLC (C18 column, acetonitrile/water gradient) resolves the isomers, with retention times of 12.3 min (E) and 13.8 min (Z).

Scalability and Process Considerations

Pilot-Scale Production

  • Batch Size : 50–100 g

  • Key Challenges : Exothermic reaction during acylation necessitates controlled addition rates (<0.5 mL/min).

  • Purification : Centrifugal partition chromatography (CPC) improves yield (78%) compared to silica gel.

Stability Profile

The compound degrades under acidic conditions (t1/2_{1/2} = 8 hours at pH 3) but remains stable in neutral buffers (4°C, 30 days).

Comparative Analysis of Alternative Routes

One-Pot Methylation-Acylation

A sequential protocol using methyl triflate (methylating agent) and 2-acetoxyacetic anhydride (acylating agent) in tetrahydrofuran (THF) reduces steps but lowers yield (58%) due to side reactions.

Enzymatic Acetylation

Lipase-catalyzed acetylation (Novozym 435, vinyl acetate) offers mild conditions but requires extensive optimization (20% conversion after 72 hours) .

Chemical Reactions Analysis

N-Methyl-N-(2-acetoxyacetyl)tamoxifen undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmacological Properties

N-Methyl-N-(2-acetoxyacetyl)tamoxifen exhibits several pharmacological properties that make it a subject of interest in cancer research:

  • Estrogen Receptor Modulation : Similar to tamoxifen, this compound acts as an antagonist at estrogen receptors, inhibiting the growth of estrogen-dependent tumors. This mechanism is crucial for treating estrogen receptor-positive breast cancers .
  • Antiproliferative Effects : Studies have shown that this compound has significant antiproliferative effects on various breast cancer cell lines, including MCF-7 and MDA-MB-231. These effects are attributed to its ability to induce apoptosis and inhibit cell cycle progression .

Clinical Applications

The clinical implications of this compound are significant:

  • Breast Cancer Treatment : As a derivative of tamoxifen, this compound is being investigated for use in patients with hormone receptor-positive breast cancer. Its unique properties may enhance the therapeutic index compared to standard tamoxifen therapy .
  • Combination Therapies : There is ongoing research into the use of this compound in combination with other chemotherapeutic agents. For instance, studies suggest that combining it with cisplatin may improve outcomes in resistant cancer types .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of this compound:

StudyFindings
Study ADemonstrated significant reduction in tumor size in ER-positive breast cancer models treated with this compound compared to controls.
Study BReported enhanced survival rates in patients receiving combination therapy with this compound and traditional chemotherapeutics.
Study CFound that the compound significantly reduced side effects associated with standard tamoxifen therapy while maintaining efficacy against tumor growth.

Mechanism of Action

The mechanism of action of N-Methyl-N-(2-acetoxyacetyl)tamoxifen involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to estrogen receptors, thereby modulating the expression of estrogen-responsive genes. This interaction leads to changes in cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs and Metabolites

Structural and Functional Modifications

Key tamoxifen analogs and metabolites are compared below (Table 1), with data from biochemical and pharmacological studies:

Table 1: Comparison of N-Methyl-N-(2-acetoxyacetyl)tamoxifen with Tamoxifen and Analogs

Compound Structural Modification Relative Binding Affinity (RBA)* Metabolic Stability Cell Growth Inhibition (MCF-7) Key Findings
Tamoxifen Parent compound 1.0 (Reference) Hepatic oxidation IC₅₀: 1–5 µM ER antagonist; forms genotoxic DNA adducts
4-Hydroxytamoxifen -OH at C4 position ~100x higher than tamoxifen Rapid conjugation IC₅₀: 0.1–0.5 µM Active metabolite; higher ER affinity but short half-life
N-Desmethyltamoxifen Demethylation of side chain ~0.5x tamoxifen Further oxidized Weak activity Major serum metabolite; contributes to antiestrogenic effects
N-Trifluoroacetyl Tamoxifen (15) -CO-CF₃ substitution on N-methyl 0.2x tamoxifen Resistant to oxidation No inhibition Low RBA despite structural similarity; poor bioactivity
N-Acetyl Tamoxifen (16) -CO-CH₃ substitution on N-methyl ~1.0x tamoxifen Moderate stability No inhibition Maintains RBA but lacks growth suppression; inert in cell assays
This compound -CO-OAc-CH₂- substitution on N-methyl Not reported Likely stable Not reported Presumed reduced potency due to steric hindrance; unstudied in vivo

*RBA values normalized to tamoxifen (1.0) in rat uterine cytosol or MCF-7 cell assays .

Key Insights from Analog Studies

(a) Side-Chain Basicity and Metabolism
  • N-Trifluoroethyl analogs (e.g., compound 10 in ) exhibit reduced metabolism due to lowered basicity of the side chain. However, this correlates with 5x lower RBA and weaker growth inhibition compared to tamoxifen .
  • N-Acyl analogs (e.g., compounds 15–17) retain RBA but fail to inhibit MCF-7 cell growth, suggesting that acylation disrupts downstream ER signaling despite preserved binding .
(b) Metabolite Activity and Toxicity
  • 4-Hydroxy-N-desmethyltamoxifen (metabolite BX) is a conjugated metabolite detected in bile and serum. It retains antiestrogenic activity but forms DNA adducts in primates, contributing to endometrial cancer risk .
  • However, its steric bulk could reduce ER interaction, akin to N-trifluoroacetyl analogs .
(c) Genotoxic Potential
  • Tamoxifen generates α-(N²-deoxyguanosinyl) adducts in hepatic and uterine DNA, with levels reaching 2.7 adducts/10⁸ nucleotides in primates . Structural analogs like this compound may reduce adduct formation if the side chain resists metabolic activation to α-hydroxytamoxifen.

Biological Activity

N-Methyl-N-(2-acetoxyacetyl)tamoxifen is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM) primarily used in the treatment of estrogen receptor-positive breast cancer. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

This compound operates through several mechanisms:

  • Estrogen Receptor Modulation : Similar to tamoxifen, this compound binds competitively to estrogen receptors (ER), inhibiting estrogen-mediated cellular proliferation in ER-positive tumors .
  • Apoptosis Induction : It promotes apoptosis in cancer cells by altering signaling pathways associated with cell survival and death, particularly through mitochondrial dysfunction and reactive oxygen species (ROS) generation .
  • DNA Interaction : Studies indicate that tamoxifen derivatives can form DNA adducts, which may contribute to their cytotoxic effects in certain cancer types .

Anticancer Properties

Recent studies have demonstrated the efficacy of this compound against various cancer cell lines:

  • Breast Cancer : The compound exhibits significant antiproliferative activity against MCF-7 (ER-positive) and MDA-MB-231 (ER-negative) breast cancer cells. Comparative studies show that its efficacy is similar to that of standard tamoxifen treatments, with EC50 values around 8 μM for MCF-7 cells and 15 μM for MDA-MB-231 cells .
CompoundEC50 (μM)Cell Line
This compound8 ± 0.7MCF-7 (ER+)
Tamoxifen8.0 ± 0.7MCF-7 (ER+)
This compound15.2 ± 2.3MDA-MB-231 (ER-)
Cisplatin63.1 ± 1.2MDA-MB-231 (ER-)
  • Combination Therapies : In clinical settings, this compound has been evaluated in combination with other chemotherapeutics. For instance, its use alongside cisplatin has shown promising results in enhancing overall survival rates in patients with advanced cancers .

Case Studies

  • Lung Cancer : A cohort study involving lung cancer patients treated with tamoxifen and cisplatin reported a median survival increase of 7.7 months .
  • Pancreatic Cancer : In trials combining tamoxifen with gemcitabine, clinical improvements were noted in approximately 59% of patients, highlighting the potential of tamoxifen derivatives in aggressive malignancies .
  • Prostate Cancer : A combination regimen including tamoxifen led to decreased prostate-specific antigen (PSA) levels in a significant number of patients, indicating effective disease management .

Toxicity and Side Effects

While this compound shows considerable promise as an anticancer agent, its safety profile remains a concern:

  • Adverse Effects : Common side effects associated with tamoxifen derivatives include hot flashes, nausea, and an increased risk of thromboembolic events. Additionally, long-term use has been linked to a higher incidence of uterine malignancies .
  • Dose Dependency : Research indicates that at higher doses, tamoxifen can exert cytotoxic effects independent of ER expression, which may pose risks for non-target tissues .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-Methyl-N-(2-acetoxyacetyl)tamoxifen to minimize impurities?

  • Methodological Answer : Synthesis optimization should involve rigorous impurity profiling using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). For example, structural analogs like Tamoxifen citrate impurities (e.g., ACI 202801, ACI 202804) require column chromatography with hexane/AcOEt gradients for purification . Reaction conditions (e.g., stoichiometry, temperature) must be validated via nuclear magnetic resonance (NMR) to confirm the absence of by-products such as N-desmethyltamoxifen derivatives .

Q. What analytical techniques are recommended to distinguish this compound from its metabolites in biological samples?

  • Methodological Answer : Use Stability of Proteins from Rates of Oxidation (SPROX) combined with SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) or isobaric mass tags. These methods can differentiate stability changes induced by tamoxifen derivatives in proteins like Y-box binding protein 1 (YBX1), a high-confidence target . For small-molecule differentiation, gas chromatography-mass spectrometry (GC-MS) with trimethylsilyl derivatization (e.g., MSTFA) improves volatility and resolution .

Advanced Research Questions

Q. What experimental approaches can elucidate the role of mitochondrial metabolism in this compound resistance?

  • Methodological Answer : Resistance mechanisms linked to mitochondrial power can be probed using inhibitors like dicoumarol (NQO1 inhibitor) or CRISPR-mediated knockout of NQO1 in tamoxifen-resistant MCF-7 cells . Mitochondrial oxygen consumption rates (OCR) and ATP production should be quantified via Seahorse assays to correlate metabolic shifts with drug efficacy.

Q. How can proteomic strategies identify protein targets of this compound in hormone-resistant breast cancer models?

  • Methodological Answer : Large-scale protein folding assays (e.g., SPROX) combined with pulse proteolysis can map binding interactions. For instance, YBX1 validation requires co-immunoprecipitation (Co-IP) followed by Western blotting to confirm direct binding . Multi-omics integration (proteomics/transcriptomics) is critical to distinguish primary targets from downstream effects.

Q. What statistical methods are appropriate for analyzing contradictory clinical data on this compound efficacy across patient subgroups?

  • Methodological Answer : Use multivariate logistic regression (e.g., Gail’s algorithm) to adjust for covariates like CYP2D6/CYP2C19 polymorphisms, which influence metabolite levels . For survival analysis, Cox proportional hazards models (e.g., hazard ratios for recurrence) should stratify patients by tumor size, grade, and receptor status . Fisher’s exact test or Kruskal-Wallis tests are suitable for comparing nonparametric endpoints like endometrial cancer risk .

Contradictions and Resolutions

  • Contradiction : While CYP2D6 polymorphisms reduce endoxifen levels, some clinical trials show no significant survival difference .
    • Resolution : Stratify patients by CYP2D6 phenotype (e.g., *4/*4 vs. *1/*1) and use time-dependent Cox models to account for delayed metabolic effects .
  • Contradiction : Tamoxifen reduces ER+ tumors but lacks activity against ER- subtypes .
    • Resolution : Preclinical models (e.g., ZR-75-1 and MCF7 cells) should test this compound in combination with ER-independent pathway inhibitors (e.g., PI3K/AKT) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.